

# physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-6-methylpyridin-2-ol hydrochloride

Cat. No.: B581536

[Get Quote](#)

## Technical Guide: 3-Amino-6-methylpyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Amino-6-methylpyridin-2-ol hydrochloride**. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and theoretical considerations based on related aminopyridine structures. This document is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and similar molecules.

## Chemical Identity

| Property           | Value                                                                |
|--------------------|----------------------------------------------------------------------|
| Systematic Name    | 3-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride              |
| Synonyms           | 3-Amino-2-hydroxy-6-methylpyridine HCl                               |
| CAS Number         | 1257665-17-0 <a href="#">[1]</a>                                     |
| Molecular Formula  | C <sub>6</sub> H <sub>9</sub> CIN <sub>2</sub> O <a href="#">[1]</a> |
| Molecular Weight   | 160.60 g/mol <a href="#">[1]</a>                                     |
| Chemical Structure | (Structure depicted is for the free base)                            |

## Physical and Chemical Properties

Quantitative data for **3-Amino-6-methylpyridin-2-ol hydrochloride** is not readily available in the public domain. The following table includes data for structurally related compounds to provide an estimation of its properties.

| Property      | Value                                                 | Notes                                                                                                        |
|---------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Appearance    | Crystalline solid (predicted)                         | Based on similar compounds.                                                                                  |
| Color         | Light yellow (predicted)                              | Based on data for 2-amino-6-methylpyridine. <a href="#">[2]</a>                                              |
| Melting Point | Data not available                                    | The related compound 2-amino-6-methylpyridine has a melting point of 40-44 °C. <a href="#">[2]</a>           |
| Boiling Point | Data not available                                    | The related compound 2-amino-6-methylpyridine has a boiling point of 208-209 °C. <a href="#">[2]</a>         |
| Solubility    | Soluble in water (predicted)                          | Hydrochloride salts of amines are generally water-soluble. Solubility in organic solvents is likely to vary. |
| pKa           | Data not available                                    | The pKa of aminopyridines is typically in the range of 5-7.                                                  |
| Stability     | Stable under standard conditions. May be hygroscopic. | Based on safety data for 2-amino-6-methylpyridine. <a href="#">[2]</a>                                       |

## Experimental Protocols

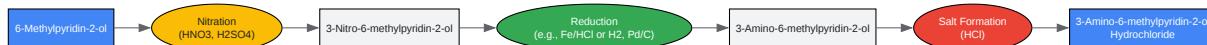
Detailed experimental protocols for the synthesis and analysis of **3-Amino-6-methylpyridin-2-ol hydrochloride** are not available. The following sections provide generalized methodologies applicable to the synthesis and analysis of similar aminopyridine derivatives.

## Synthesis of Substituted Aminopyridinols (General Procedure)

A common route for the synthesis of aminopyridinols involves the nitration of a corresponding hydroxypyridine followed by reduction of the nitro group.

### Step 1: Nitration of a 6-methylpyridin-2-ol

- Cool a solution of 6-methylpyridin-2-ol in concentrated sulfuric acid to 0°C in an ice bath.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.
- Filter the solid, wash with cold water, and dry under vacuum.


#### Step 2: Reduction of the Nitro Group

- Suspend the nitrated pyridinol in a suitable solvent (e.g., ethanol, acetic acid).
- Add a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).
- If using a metal in acidic media, heat the reaction mixture at reflux and monitor by TLC.
- Upon completion, filter the hot reaction mixture to remove the metal catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in water and basify to precipitate the aminopyridinol.
- Filter the product, wash with water, and dry.

#### Step 3: Formation of the Hydrochloride Salt

- Dissolve the purified 3-amino-6-methylpyridin-2-ol in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in ether).

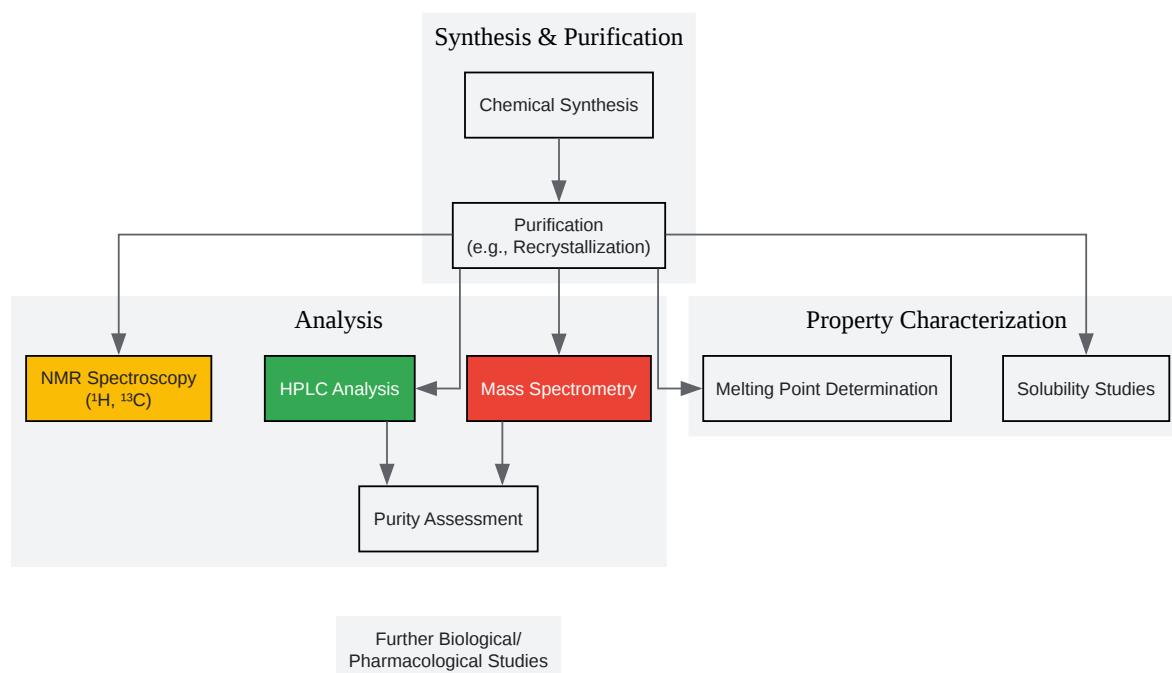
- The hydrochloride salt will precipitate out of the solution.
- Filter the solid, wash with the anhydrous solvent, and dry under vacuum.



[Click to download full resolution via product page](#)

Figure 1. Generalized synthesis workflow for **3-Amino-6-methylpyridin-2-ol hydrochloride**.

## Analytical Methods


A general protocol for acquiring NMR spectra of pyridine derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- <sup>1</sup>H NMR Acquisition:
  - Use a standard single-pulse sequence.
  - Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
  - Set a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - A higher number of scans will be required compared to <sup>1</sup>H NMR.
  - A relaxation delay of 2-5 seconds is recommended.

A general reversed-phase HPLC method for the analysis of aminopyridine derivatives:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
- Gradient Program: A suitable gradient might be 5% B to 95% B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
- Injection Volume: 10  $\mu$ L.



[Click to download full resolution via product page](#)

Figure 2. A logical workflow for the synthesis, purification, and analysis of the target compound.

## Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways of **3-Amino-6-methylpyridin-2-ol hydrochloride**. Research into the pharmacological and toxicological properties of this compound is required to elucidate its potential applications and safety profile.

## Safety and Handling

Specific safety data for **3-Amino-6-methylpyridin-2-ol hydrochloride** is not available. Based on the data for related aminopyridines, the compound should be handled with care. The following general precautions are recommended:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- The related compound 2-amino-6-methylpyridine is reported to be toxic if swallowed and may cause respiratory irritation.[\[2\]](#)

## Conclusion

**3-Amino-6-methylpyridin-2-ol hydrochloride** is a chemical compound for which detailed public data is scarce. This guide has provided the available identifying information and has outlined generalized experimental protocols and expected properties based on structurally similar compounds. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties. Researchers working with this compound should exercise appropriate caution and refer to safety data for analogous structures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Amino-6-methylpyridin-2-ol hydrochloride | 1257665-17-0 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581536#physical-and-chemical-properties-of-3-amino-6-methylpyridin-2-ol-hydrochloride]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)